![molecular formula C9H7NO3S B596171 Methyl-3-Hydroxythieno[2,3-c]pyridin-2-carboxylat CAS No. 111042-97-8](/img/structure/B596171.png)

Methyl-3-Hydroxythieno[2,3-c]pyridin-2-carboxylat

Übersicht

Beschreibung

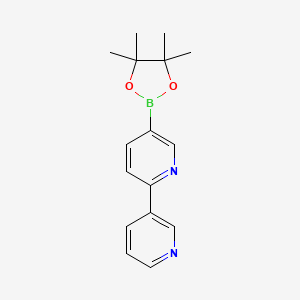

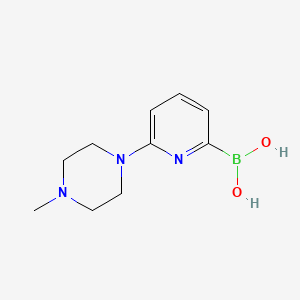

“Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 111043-01-7 . It has a molecular weight of 209.23 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of “Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate” involves the reaction of Methyl 2-chloro nicotinoate and methyl thioglycolate dissolved in anhydrous DMF . Potassium carbonate is added and the reaction mixture is heated to 100 °C under an atmosphere of nitrogen for 21 hours . The reaction mixture is then cooled and poured into water, and the aqueous solution is extracted with ethyl acetate . The aqueous phase is acidified with concentrated hydrochloric acid and then re-extracted with ethyl acetate . The ethyl acetate extracts of the acidified aqueous phase are combined and dried over magnesium sulphate, filtered and evaporated under reduced pressure to afford the desired compound .Molecular Structure Analysis

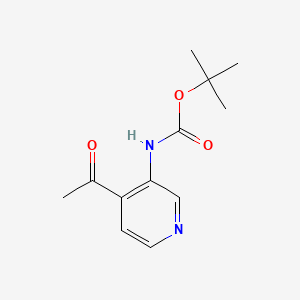

The IUPAC name of the compound is “methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate” and its InChI Code is "1S/C9H7NO3S/c1-13-9(12)7-6(11)5-3-2-4-10-8(5)14-7/h2-4,11H,1H3" .Physical And Chemical Properties Analysis

The compound has a melting point of 158-160°C . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Entzündungshemmende Mittel

Im Rahmen eines Forschungsprogramms wurde diese Verbindung basierend auf der berichteten entzündungshemmenden Aktivität eines strukturell verwandten Moleküls synthetisiert . Dies deutet darauf hin, dass es möglicherweise bei der Entwicklung neuer entzündungshemmender Medikamente eingesetzt werden könnte .

Synthese neuer Moleküle

Die Verbindung wurde im Rahmen verschiedener Forschungsprogramme zur Synthese neuer Moleküle verwendet . Dies zeigt seinen möglichen Einsatz im Bereich der medizinischen Chemie für die Entwicklung neuer Therapeutika .

Studien zur biologischen Aktivität

Aufgrund seiner strukturellen Ähnlichkeit mit anderen biologisch aktiven Verbindungen könnte es in Studien zur biologischen Aktivität eingesetzt werden. Forscher könnten seine Interaktionen mit verschiedenen biologischen Zielmolekülen untersuchen, um seinen Wirkmechanismus zu verstehen .

Struktur-Aktivitäts-Beziehungsstudien (SAR)

“Methyl-3-Hydroxythieno[2,3-c]pyridin-2-carboxylat” könnte in SAR-Studien verwendet werden. Diese Studien sind in der Arzneimittelforschung wichtig, da sie zum Verständnis der Beziehung zwischen der chemischen Struktur einer Verbindung und ihrer biologischen Aktivität beitragen .

Chemisches Zwischenprodukt

Diese Verbindung könnte als chemisches Zwischenprodukt bei der Synthese komplexerer Moleküle dienen. Seine einzigartige Struktur könnte potenziell für die Herstellung neuer Verbindungen mit gewünschten Eigenschaften genutzt werden .

Pharmazeutische Forschung

Aufgrund seiner möglichen entzündungshemmenden Eigenschaften könnte diese Verbindung in der pharmazeutischen Forschung für die Entwicklung neuer Medikamente zur Behandlung von Erkrankungen im Zusammenhang mit Entzündungen eingesetzt werden .

Safety and Hazards

Zukünftige Richtungen

The compound has been synthesized as part of a research programme targeting novel molecules as potential anti-inflammatory agents . It was synthesized based on the reported anti-inflammatory activity of the structurally related molecule 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide . Future research could explore its potential applications in the field of medicinal chemistry.

Biochemische Analyse

Biochemical Properties

Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. It has been shown to interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions result in the inhibition of enzyme activity, thereby reducing the production of pro-inflammatory mediators . Additionally, methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate has been observed to bind to certain proteins, altering their conformation and function, which can modulate various biochemical pathways.

Cellular Effects

The effects of methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involved in inflammation and immune response. For instance, this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response . Furthermore, methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate affects gene expression by modulating the transcription of genes involved in cytokine production and cell proliferation. In terms of cellular metabolism, this compound has been shown to alter the metabolic flux, impacting the levels of various metabolites within the cell.

Molecular Mechanism

The molecular mechanism of action of methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate involves several key interactions at the molecular level. This compound binds to the active sites of enzymes such as COX and LOX, leading to their inhibition . This binding is facilitated by the structural compatibility of the compound with the enzyme’s active site. Additionally, methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate can interact with DNA-binding proteins, influencing gene expression by either promoting or inhibiting the binding of transcription factors to DNA. These interactions result in changes in the transcriptional activity of target genes, thereby modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate can lead to sustained inhibition of inflammatory pathways, while in vivo studies indicate potential cumulative effects on tissue function and immune response.

Dosage Effects in Animal Models

The effects of methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate in animal models are dose-dependent. At lower doses, the compound exhibits anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These toxic effects are likely due to the accumulation of the compound in tissues, leading to cellular damage. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired therapeutic outcomes.

Metabolic Pathways

Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, resulting in the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites within the cell. The compound’s metabolism also affects its bioavailability and duration of action, with implications for its therapeutic use.

Transport and Distribution

The transport and distribution of methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as lipophilicity and binding affinity to cellular proteins. The compound’s accumulation in certain tissues can also impact its overall efficacy and safety profile.

Subcellular Localization

The subcellular localization of methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate plays a crucial role in its activity and function. The compound has been found to localize to the nucleus, where it can interact with DNA and transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Additionally, methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate can localize to other organelles, such as the endoplasmic reticulum and mitochondria, where it may exert additional effects on cellular function.

Eigenschaften

IUPAC Name |

methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-13-9(12)8-7(11)5-2-3-10-4-6(5)14-8/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPYVWHLDMBWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60715749 | |

| Record name | Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111042-97-8 | |

| Record name | Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Azatricyclo[3.3.1.0~2,4~]nonane](/img/structure/B596092.png)

![1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone](/img/structure/B596093.png)

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine](/img/structure/B596099.png)

![4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B596100.png)

![2-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B596108.png)